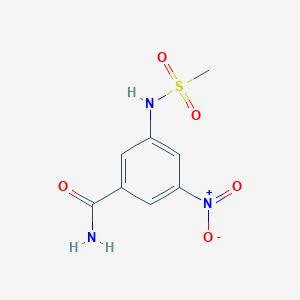

3-(Methylsulfonamido)-5-nitrobenzamide

Description

The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern medicinal chemistry. Within this pursuit, the strategic combination of well-established pharmacophores into a single molecular framework is a common and effective approach to drug discovery. The structure of 3-(Methylsulfonamido)-5-nitrobenzamide is a prime example of this design philosophy, integrating three key moieties known for their diverse biological activities.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9N3O5S |

| Molecular Weight | 259.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Note: Some properties are calculated and may vary based on experimental conditions.

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of pharmaceutical agents. nih.govyoutube.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. youtube.com The versatility of the benzamide core lies in its ability to present substituents in a well-defined spatial orientation, allowing for precise interactions with biological targets. ijpbs.com Furthermore, the amide bond within the benzamide structure is relatively stable and can participate in hydrogen bonding, a crucial interaction for molecular recognition at receptor sites. ijpbs.com The continuous effort in synthesizing new benzamide derivatives underscores their importance in the quest for novel therapeutic agents for various diseases, including cancer, diabetes, and epilepsy. ijpbs.com

The sulfonamide functional group (-SO2NH-) is another cornerstone of drug design, most famously associated with the development of the first commercially available antibiotics. slideshare.netresearchgate.net Beyond their antibacterial properties, sulfonamides are integral to drugs with diverse mechanisms of action, including diuretics, anticonvulsants, and antiviral agents. slideshare.netnih.gov The sulfonamide moiety is valued for its chemical stability and its ability to act as a bioisostere for other functional groups, such as carboxylic acids. mdpi.com Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.gov

The nitro group (-NO2), while sometimes viewed with caution due to potential toxicity, is a unique and powerful functional group in medicinal chemistry. nih.gov It is a strong electron-withdrawing group that can modulate a molecule's electronic properties, thereby affecting its binding affinity and reactivity. nih.gov Many nitro-containing compounds exhibit potent biological activities, including antimicrobial, antiparasitic, and anticancer effects. The nitro group can also be bioreduced in hypoxic environments, a characteristic that has been cleverly exploited in the design of hypoxia-activated prodrugs for cancer therapy. researchgate.net

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for future investigation. The convergence of the benzamide, sulfonamide, and nitro functionalities within a single molecule makes it a compelling candidate for screening in various biological assays.

Potential Research Directions:

Antimicrobial Activity: Given the well-established antibacterial properties of both sulfonamides and certain nitroaromatic compounds, a primary research trajectory would be the evaluation of this compound against a panel of pathogenic bacteria and fungi. slideshare.net

Anticancer Properties: The presence of the nitro group, coupled with the benzamide scaffold found in some anticancer agents, suggests that this compound could be investigated for its cytotoxic effects against various cancer cell lines. nih.gov Research could focus on its potential as a hypoxia-activated prodrug or as an inhibitor of specific enzymes involved in cancer progression. nih.gov

Enzyme Inhibition Studies: Many drugs containing sulfonamide and benzamide moieties act as enzyme inhibitors. Therefore, screening this compound against a range of enzymes, such as carbonic anhydrases or kinases, could reveal novel inhibitory activities. nih.gov

Illustrative Data Table: Structure-Activity Relationships in Substituted Nitrobenzamides

| Compound Class | Substitution Pattern | Observed Activity |

| 4-Substituted-3-nitrobenzamides | Varied substituents at the 4-position | Potent anti-tumor activity against multiple cancer cell lines. |

| N-Alkyl Nitrobenzamides | Nitro group at the 3-position | Significant antimycobacterial activity. nih.gov |

| N-Substituted Benzamides | Nitro group on the benzamide ring | Can influence anti-proliferative activity, sometimes decreasing it. nih.gov |

This table is for illustrative purposes and highlights general trends observed in the literature for related compound classes.

Further research would likely involve the synthesis of analogs of this compound to establish structure-activity relationships (SAR). By systematically modifying each component of the molecule—for instance, by altering the substitution on the sulfonamide, changing the position of the nitro group, or introducing different substituents on the benzamide ring—researchers could optimize its biological activity and pharmacokinetic profile. The synthesis would likely follow established methods for the formation of amides and sulfonamides, potentially starting from a suitably substituted nitrobenzoic acid. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O5S |

|---|---|

Molecular Weight |

259.24 g/mol |

IUPAC Name |

3-(methanesulfonamido)-5-nitrobenzamide |

InChI |

InChI=1S/C8H9N3O5S/c1-17(15,16)10-6-2-5(8(9)12)3-7(4-6)11(13)14/h2-4,10H,1H3,(H2,9,12) |

InChI Key |

ZBMFQIQMXXZOSN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylsulfonamido 5 Nitrobenzamide

Retrosynthetic Analysis and Strategic Disconnections for 3-(Methylsulfonamido)-5-nitrobenzamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical: the amide C-N bond and the sulfonamide N-S bond.

Amide Disconnection: The primary amide functional group can be disconnected to reveal a carboxylic acid precursor, 3-(methylsulfonamido)-5-nitrobenzoic acid . This transformation is a standard amidation reaction.

Sulfonamide Disconnection: The sulfonamide linkage can be disconnected at the nitrogen-sulfur bond. This points to a key intermediate, 3-amino-5-nitrobenzoic acid , and methanesulfonyl chloride. The amino group of this intermediate would react with methanesulfonyl chloride to form the sulfonamide.

Following this logic, a plausible retrosynthetic pathway originates from a simpler, commercially available precursor like 3,5-dinitrobenzoic acid . This strategy involves the selective reduction of one nitro group to an amine, followed by sulfonamide formation and subsequent conversion of the carboxylic acid to a primary amide. The directing effects of the substituents on the aromatic ring are crucial in planning the sequence of reactions. The carboxyl and nitro groups are meta-directors, which aligns with the 1,3,5-substitution pattern of the target molecule.

Conventional Synthetic Routes to this compound

Conventional laboratory synthesis of this compound typically involves a multi-step sequence starting from readily available precursors.

A common and practical approach begins with 3,5-dinitrobenzoic acid . The synthetic sequence is as follows:

Selective Reduction: One of the two nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amino group to yield 3-amino-5-nitrobenzoic acid . This can be achieved using various reducing agents, with sodium sulfide (B99878) or ammonium (B1175870) polysulfide being common choices for selective reduction in the presence of another nitro group.

Sulfonamide Formation: The resulting 3-amino-5-nitrobenzoic acid is then reacted with methanesulfonyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to form 3-(methylsulfonamido)-5-nitrobenzoic acid .

Amide Formation: The final step is the conversion of the carboxylic acid group into a primary benzamide (B126). This can be accomplished through several methods. A common laboratory method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849). masterorganicchemistry.comgoogle.com Alternatively, peptide coupling reagents can be used to directly form the amide from the carboxylic acid and an ammonia source.

An alternative route could start from 3-amino-5-nitrobenzamide (B13394745) , if available. This would simplify the synthesis to a single step of reacting the amino group with methanesulfonyl chloride.

The successful synthesis of the target compound hinges on the efficient formation and reaction of key intermediates.

3-Amino-5-nitrobenzoic acid: This is a crucial intermediate. Its synthesis via selective reduction of 3,5-dinitrobenzoic acid must be carefully controlled to avoid over-reduction to the diamine.

3-(Methylsulfonamido)-5-nitrobenzoic acid: The formation of this intermediate from 3-amino-5-nitrobenzoic acid and methanesulfonyl chloride is a standard sulfonylation of an aniline (B41778) derivative. The reaction conditions, such as solvent, temperature, and base, are critical for achieving a high yield.

3-(Methylsulfonamido)-5-nitrobenzoyl chloride: This highly reactive intermediate is formed by treating the corresponding carboxylic acid with thionyl chloride or oxalyl chloride. masterorganicchemistry.com It readily reacts with ammonia to give the final product. Due to its reactivity, it is typically generated in situ and used immediately in the next step.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3,5-Dinitrobenzoic acid | 1. Na₂S or (NH₄)₂Sₓ2. Acid workup | 3-Amino-5-nitrobenzoic acid |

| 2 | 3-Amino-5-nitrobenzoic acid | 1. Methanesulfonyl chloride2. Pyridine or Triethylamine | 3-(Methylsulfonamido)-5-nitrobenzoic acid |

| 3 | 3-(Methylsulfonamido)-5-nitrobenzoic acid | 1. SOCl₂ or (COCl)₂2. NH₃ (or NH₄OH) | This compound |

Advanced Synthetic Techniques Applied to this compound (e.g., Catalytic, Flow Chemistry)

Modern synthetic methodologies can offer improvements in terms of safety, efficiency, and scalability.

Catalytic Methods: For the reduction of the nitro group, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a clean and efficient alternative to stoichiometric reducing agents. nih.gov However, achieving selectivity in the presence of two nitro groups can be challenging and requires careful optimization of catalyst, solvent, and reaction conditions. For the final amidation step, various catalysts, including those based on boron or other metals, can facilitate the direct condensation of the carboxylic acid and amine, avoiding the need for stoichiometric coupling reagents and improving atom economy. rsc.org

Flow Chemistry: Continuous flow chemistry presents significant advantages for reactions involving hazardous reagents or highly exothermic processes, such as nitration and certain reduction reactions. nih.govacs.orgrsc.orgeuropa.eu While the direct synthesis of the target molecule might be performed in a batch reactor, the preparation of its precursors could benefit from flow technology. For instance, the nitration of benzoic acid to 3,5-dinitrobenzoic acid could be performed more safely and with better temperature control in a microreactor system. rsc.orgeuropa.eu Similarly, the reduction of a nitro group can be carried out in a flow reactor, which can enhance safety and improve reaction control. nih.govacs.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Selective Nitro Reduction: Key parameters to optimize include the choice of reducing agent, reaction temperature, and reaction time. For catalytic hydrogenation, catalyst loading, hydrogen pressure, and solvent selection are critical variables.

Sulfonamide Formation: The choice of base is important to neutralize the HCl generated during the reaction. The reaction temperature should be controlled to prevent side reactions. The stoichiometry of the reagents, particularly the methanesulfonyl chloride, needs to be carefully managed.

Amidation: When using the acid chloride route, the temperature of the reaction with ammonia should be kept low to minimize side reactions. If using coupling reagents, the choice of reagent (e.g., DCC, EDC) and additives (e.g., HOBt) can significantly impact the yield and purity. masterorganicchemistry.com The workup procedure is also important to effectively remove the byproducts of the coupling reagents.

A systematic approach, such as Design of Experiments (DoE), could be employed to efficiently explore the parameter space and identify the optimal conditions for each step.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound (if applicable)

The target molecule, this compound, is achiral and therefore does not have enantiomers or diastereomers. Consequently, stereoselective synthesis is not applicable to its preparation.

However, if chiral analogs of this compound were desired, for example, by introducing a chiral center in the methylsulfonamido group or by adding a chiral substituent to the benzamide nitrogen, then stereoselective methods would be necessary. For instance, if a chiral amine were used in the final amidation step instead of ammonia, a chiral amide would be formed. If the starting materials already contained a stereocenter, maintaining its integrity throughout the synthesis would be a key consideration. Methods like using chiral catalysts or chiral auxiliaries could be employed to control the stereochemical outcome of specific reactions in the synthesis of such analogs.

Preclinical Biological Evaluation of 3 Methylsulfonamido 5 Nitrobenzamide

In Vitro Biological Activity Profiling of 3-(Methylsulfonamido)-5-nitrobenzamide

No publicly available studies were identified that have profiled the in vitro biological activity of this compound.

There is no available data from cell-based assays to characterize the effects of this compound on cell proliferation, viability, or other specific cellular responses.

No information has been published regarding the ability of this compound to inhibit or activate any specific enzymes.

There are no findings available from receptor binding or functional assays to determine if this compound interacts with any specific receptors.

Molecular Mechanism of Action (MoA) Studies for this compound

No research has been published that investigates the molecular mechanism of action of this compound.

The molecular target or targets of this compound have not been identified or validated in any accessible research.

There is no information available on the modulation of any intracellular signaling pathways by this compound.

Transcriptomic and Proteomic Profiling in Response to this compound Treatment

No studies detailing the transcriptomic or proteomic changes in response to treatment with this compound were identified.

In Vivo Preclinical Efficacy Assessment of this compound

Specific information regarding the in vivo preclinical evaluation of this compound is not available.

Development and Utilization of Relevant Animal Models for Disease Research

There is no available information on the development or use of specific animal models to research diseases in the context of this compound.

Evaluation of Efficacy in Preclinical Disease Models

Data on the efficacy of this compound in any preclinical disease models could not be located.

Identification and Validation of Pharmacodynamic Biomarkers for this compound Activity

No research detailing the identification or validation of pharmacodynamic biomarkers for this compound activity was found.

Structure Activity Relationship Sar Studies of 3 Methylsulfonamido 5 Nitrobenzamide and Its Derivatives

Rational Design Principles for 3-(Methylsulfonamido)-5-nitrobenzamide Analogs

The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing the compound's interaction with its biological target. A primary strategy involves the systematic modification of the core structure to probe the chemical space around it. This includes altering the substituents on the benzamide (B126) core, modifying the methylsulfonamido group, and exploring replacements for the nitro group.

Key design principles include:

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties. For instance, the nitro group could be replaced with other electron-withdrawing groups like a cyano or a trifluoromethyl group to modulate electronic properties and metabolic stability.

Homologation: Systematically increasing the length of an alkyl chain, such as the methyl group on the sulfonamide, to explore the size of a binding pocket.

Scaffold Hopping: Replacing the central benzamide core with other heterocyclic or carbocyclic structures to discover novel chemical series with potentially different intellectual property landscapes and improved properties.

Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers to lock the molecule into a specific conformation that may be more favorable for binding to a biological target.

These design strategies are often guided by computational modeling techniques, such as molecular docking, to predict the binding modes of designed analogs and prioritize their synthesis.

Impact of Substituent Variations on the Benzamide Core of this compound

While direct SAR studies on the this compound core are limited, valuable insights can be drawn from structurally related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. In a study of these related compounds, variations in the N-aryl substituent of the benzamide moiety were shown to significantly influence their biological activity.

The introduction of both electron-donating and electron-withdrawing groups on the N-phenyl ring was found to be favorable for inhibitory activity against certain enzymes. For instance, a compound bearing a 2-methyl-5-nitro substituent on the N-phenyl ring was identified as a highly active inhibitor. This suggests that a combination of electronic effects can contribute to enhanced biological response.

The position of substituents on the N-phenyl ring also plays a critical role. In the aforementioned series, substitutions at the meta position of the N-phenyl ring were generally more favorable for α-glucosidase inhibitory activity, while para-substitutions were more favorable for α-amylase inhibition nih.gov. This highlights the importance of the spatial arrangement of substituents for selective interaction with different biological targets.

Table 1: Impact of N-Aryl Substituents on the Biological Activity of a Related Nitrobenzamide Series

| N-Aryl Substituent | Relative Activity |

| 2-CH₃-5-NO₂ | High |

| 3-Br | Moderate |

| 3-Cl | Moderate |

| 4-OCH₃ | Moderate |

Data synthesized from studies on analogous compounds.

Elucidation of the Role of the Methylsulfonamido Moiety in Modulating Biological Activity

The methylsulfonamido group at the 3-position of the benzamide ring is a key structural feature that significantly influences the compound's physicochemical properties and biological interactions. The sulfonamide group is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor.

The nitrogen atom of the sulfonamide can participate in hydrogen bonding interactions with receptor sites, while the two oxygen atoms can act as hydrogen bond acceptors. The methyl group attached to the sulfur atom contributes to the lipophilicity of the molecule, which can affect its membrane permeability and binding to hydrophobic pockets of a target protein.

Significance of the Nitro Group in the Biological Profile of this compound

The nitro group at the 5-position is a strong electron-withdrawing group that profoundly impacts the electronic properties of the benzamide ring. This electronic influence can be critical for the compound's biological activity. The nitro group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can stabilize the binding of the molecule to its target. researchgate.net

The presence of a nitro group is a common feature in many biologically active molecules, and it is known to contribute to a wide range of pharmacological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov The electron-withdrawing nature of the nitro group can enhance the acidity of nearby protons and influence the reactivity of the entire molecule. researchgate.net

In the context of this compound, the nitro group, in conjunction with the methylsulfonamido group, creates a specific electronic environment on the benzamide core that is likely essential for its biological profile. Replacing the nitro group with other substituents would be a key strategy in SAR studies to understand the precise electronic and steric requirements for activity at this position. For example, replacing it with a weaker electron-withdrawing group or an electron-donating group would help to elucidate the importance of the electronic effect.

Investigation of Conformational Preferences and Their Influence on Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, including the bond between the benzamide ring and the carboxamide group, and the bonds within the methylsulfonamido moiety. The preferred conformation of the molecule will dictate the spatial orientation of its key functional groups and their ability to interact with a biological target.

Studies on substituted benzamides have shown that the torsional angle between the phenyl ring and the amide plane can vary depending on the nature and position of the substituents. nih.gov For this compound, intramolecular hydrogen bonding between the amide NH and an oxygen atom of the sulfonamide group could influence the conformational preference.

The relative orientation of the methylsulfonamido and nitro groups with respect to the benzamide functionality is also important. Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy can be employed to determine the low-energy conformations of the molecule. Understanding these conformational preferences is essential for designing analogs that are pre-organized for optimal binding, potentially leading to increased potency.

Quantitative Correlation Between Structural Features and Biological Responses of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could be developed to predict the activity of new analogs before their synthesis.

To build a QSAR model, a set of derivatives with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as:

Electronic descriptors: (e.g., Hammett constants, partial charges) to quantify the effect of substituents on the electronic properties of the molecule.

Steric descriptors: (e.g., molar refractivity, van der Waals volume) to describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) to account for the lipophilicity of the compounds.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) can then be used to generate an equation that correlates these descriptors with the biological activity. A robust QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of synthetic targets and the design of more potent compounds. While a specific QSAR study for this compound is not available, the principles of QSAR are broadly applicable to this class of compounds.

Computational Chemistry and Molecular Modeling of 3 Methylsulfonamido 5 Nitrobenzamide

Molecular Docking Simulations of 3-(Methylsulfonamido)-5-nitrobenzamide with Predicted Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, potential biological targets can be predicted based on the activities of similar structures. For instance, various nitrobenzamide and sulfonamide derivatives have been investigated as inhibitors of enzymes like α-glucosidase, α-amylase, and carbonic anhydrases. nih.govnih.govresearchgate.net

A molecular docking simulation of this compound would likely reveal key interactions driving its binding affinity. The sulfonamido group (-SO₂NH-) and the amide group (-CONH₂) are potent hydrogen bond donors and acceptors. The nitro group (-NO₂) is a strong electron-withdrawing group and can participate in electrostatic and polar interactions. The aromatic ring is capable of forming pi-pi stacking or hydrophobic interactions with corresponding residues in a protein's active site.

In a hypothetical docking with a target like α-glucosidase, the compound could orient itself to form hydrogen bonds with key catalytic residues such as Aspartate and Glutamate, while the nitro-aromatic ring could engage in hydrophobic interactions with residues like Phenylalanine or Tyrosine. nih.govresearchgate.net

Table 1: Predicted Molecular Docking Results with a Hypothetical Target (e.g., α-Glucosidase)

| Parameter | Predicted Value/Interaction | Involved Moieties of the Ligand |

| Binding Affinity | Moderate to High | - |

| Hydrogen Bonds | 2-4 interactions | Amide N-H, Amide C=O, Sulfonamide N-H, Sulfonamide O=S=O |

| Electrostatic Interactions | Present | Nitro group, Sulfonamide oxygens |

| Hydrophobic Interactions | Pi-Alkyl, Pi-Pi Stacking | Benzene (B151609) ring |

| Key Interacting Residues | Asp, Glu, His, Phe, Tyr | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent analogs.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. For a class of compounds like nitroaromatic sulfonamides, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in activity. nih.gov These can be categorized as follows:

Constitutional Descriptors: Molecular Weight, number of specific atoms (e.g., N, O), number of rings.

Topological Descriptors: Describe atomic connectivity, such as the Topological Polar Surface Area (TPSA), which is crucial for predicting membrane permeability. nih.gov

Physicochemical Descriptors: LogP (lipophilicity), Molar Refractivity (MR).

Electronic Descriptors: Dipole moment, partial charges on atoms.

Quantum-Chemical Descriptors: These are derived from computational quantum mechanics and provide deep insight into electronic properties. researchgate.net Key descriptors include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), as well as the electrophilicity index (ω). nih.govresearchgate.net

Table 2: Key Molecular Descriptors for QSAR Modeling of Nitrobenzamide Derivatives

| Descriptor Class | Descriptor Name | Description | Relevance |

| Topological | TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms (O, N). | Predicts absorption and membrane penetration. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity. | Influences solubility and binding to hydrophobic pockets. |

| Quantum-Chemical | E-LUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; often linked to reactivity and metabolism of nitroaromatics. acs.org |

| Quantum-Chemical | E-HOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| Electronic | Dipole Moment | Measure of the overall polarity of the molecule. | Important for binding in polar active sites. |

| Constitutional | nAtom (Count of specific atoms) | Number of nitrogen, oxygen, or halogen atoms. | Can directly correlate with the ability to form specific interactions (e.g., H-bonds). |

Once descriptors are calculated for a series of compounds with known activities, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govnih.gov A typical MLR model would take the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

where D represents the selected descriptors and c represents their coefficients.

Model validation is a critical step to ensure its robustness and predictive power. uniroma1.it This involves:

Internal Validation: Often performed using leave-one-out cross-validation (LOO-CV), which yields a cross-validation coefficient (q²). A high q² (typically > 0.5) indicates good internal consistency. mdpi.com

External Validation: The model's ability to predict the activity of new compounds is tested using an external set of molecules not included in the model training. The predictive power is measured by R²_pred. uniroma1.it

Other Statistical Metrics: The model's goodness-of-fit is assessed by the correlation coefficient (r²), while its statistical significance is checked with the Fisher test value (F-test). researchgate.netjbclinpharm.org

Table 3: Typical Statistical Validation Parameters for a Predictive QSAR Model

| Parameter | Symbol | Acceptable Value | Description |

| Correlation Coefficient | r² | > 0.6 | Measures the fit of the training set data to the model. |

| Cross-validated Correlation Coefficient | q² | > 0.5 | Measures the internal predictive ability of the model. mdpi.com |

| Predictive R-squared | R²_pred | > 0.6 | Measures the model's ability to predict an external test set. |

| Fischer Test Value | F | High value | Indicates a statistically significant regression. |

| Root Mean Square Error | RMSE | Low value | Measures the deviation between predicted and actual values. |

A validated QSAR model is a powerful tool for de novo design and lead optimization. nih.govacs.org By analyzing the descriptors in the final QSAR equation, chemists can understand which molecular properties are crucial for activity. For example, if the TPSA and a hydrogen bond donor count are positively correlated with activity, new derivatives can be designed with additional hydroxyl or amine groups. researchgate.net If a negative coefficient for LogP is found, it suggests that reducing lipophilicity could enhance activity. This data-driven approach accelerates the design of more effective compounds and helps prioritize which derivatives to synthesize and test, saving time and resources. researchgate.net

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions and Stability of this compound

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. acs.org An MD simulation would be performed on the docked complex of this compound and its predicted target (e.g., α-glucosidase) to assess the stability of the binding pose. nih.govresearchgate.net

Key analyses from an MD simulation include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time (e.g., 30-100 nanoseconds). A stable, low-fluctuation RMSD for the ligand indicates that it remains securely in the binding pocket. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study is tracked throughout the simulation. Stable hydrogen bonds confirm their importance for the binding affinity.

Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more quantitative measure of affinity.

A successful MD simulation would validate the docking results, confirming that the predicted binding mode is stable and energetically favorable over time. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

Before a compound can be a viable drug candidate, it must possess favorable ADME properties. These can be predicted using various computational models, many of which are based on QSAR principles. researchgate.netekb.eg These predictions are crucial for early-stage drug discovery to filter out compounds likely to fail later due to poor pharmacokinetics.

For this compound, a predicted ADME profile can be constructed based on its structure and data from similar compounds. nih.govrsc.orgrsc.org

Table 4: Predicted In Silico ADME Profile for this compound

| Property | Parameter | Predicted Value/Range | Implication |

| Physicochemical Properties | Molecular Weight | ~260 g/mol | Complies with Lipinski's Rule (<500). |

| LogP | 1.5 - 2.5 | Acceptable lipophilicity for oral absorption. | |

| TPSA | ~120-140 Ų | May have moderate to low cell permeability. | |

| Aqueous Solubility (LogS) | -3 to -4 | Moderately soluble. | |

| Absorption | Human Intestinal Absorption | High (>90%) | Likely well-absorbed from the gut. nih.gov |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal wall. nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low/No | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | Moderate to High | May have a reasonable duration of action. | |

| Metabolism | CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP2C9, CYP3A4) | Common for sulfonamides; needs experimental verification. |

| Metabolic Stability | Moderate | The nitro group can be a site for metabolic reduction. nih.gov | |

| Excretion | - | - | Primarily predicted to be renal. |

| Drug-Likeness | Lipinski's Rule of Five | Obeys | Good potential for oral bioavailability. |

| Veber's Rule | Obeys | Good potential for oral bioavailability. |

Derivatization and Analog Design Strategies Based on 3 Methylsulfonamido 5 Nitrobenzamide

Scaffold Hopping and Bioisosteric Replacement from the 3-(Methylsulfonamido)-5-nitrobenzamide Core

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a molecule while preserving its pharmacological activity. nih.govniper.gov.in For the this compound core, scaffold hopping could involve replacing the central phenyl ring with other aromatic or heteroaromatic systems. This approach seeks to identify new chemotypes with potentially improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. niper.gov.in

Bioisosteric replacement is a related strategy that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of creating a new compound with similar biological activity. mdpi.com In the context of this compound, several bioisosteric replacements can be envisioned. For instance, the nitro group (-NO₂) could be replaced by other electron-withdrawing groups such as a trifluoromethyl group (-CF₃) or a cyano group (-CN). Such modifications are common in medicinal chemistry to modulate electronic properties and metabolic stability. mdpi.com Similarly, the sulfonamide linkage (-SO₂NH-) could be replaced with a reversed sulfonamide (-NHSO₂-) or an amide (-CONH-) linkage to explore different hydrogen bonding patterns and conformational preferences.

A study on N-alkyl nitrobenzamides demonstrated the utility of bioisosteric replacement by comparing 3,5-dinitrobenzamides with 3-nitro-5-trifluoromethylbenzamides as potential antitubercular agents. mdpi.com This highlights how subtle changes in the core structure can lead to significant differences in biological activity.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Nitro (-NO₂) | Trifluoromethyl (-CF₃), Cyano (-CN) | Modulate electronics and metabolic stability mdpi.com |

| Sulfonamide (-SO₂NH-) | Reversed Sulfonamide (-NHSO₂-), Amide (-CONH-) | Alter hydrogen bonding and conformation |

| Phenyl Ring | Thiophene, Pyridine (B92270), Pyrazole | Explore new chemical space and intellectual property |

Fragment-Based Drug Design Approaches Utilizing this compound Substructures

Fragment-based drug design (FBDD) is a method that starts with identifying small chemical fragments that bind weakly to a biological target. nih.govnih.gov These fragments are then grown or linked together to produce a lead compound with higher affinity. The this compound structure can be deconstructed into several fragments that could be used in an FBDD campaign.

Key fragments from this molecule include:

3-amino-5-nitrobenzamide (B13394745): This fragment presents a substituted aromatic ring with potential for various interactions.

Methylsulfonamide: A common fragment in medicinal chemistry known for its hydrogen bonding capabilities.

Nitrobenzene: A simple aromatic fragment with specific electronic properties.

In a hypothetical FBDD approach, these fragments could be screened against a target of interest. Once a hit is identified, for example, the 3-amino-5-nitrobenzamide fragment, it can be elaborated upon by reintroducing or modifying the methylsulfonamido group or by exploring other substitutions on the benzamide (B126) moiety to enhance binding affinity. The design of three-dimensional fragments is also gaining traction to explore a wider chemical space beyond flat aromatic compounds. nih.gov

| Fragment | Potential for Elaboration | Design Goal |

| 3-Amino-5-nitrobenzamide | Addition of various sulfonyl or acyl groups at the 3-amino position | Enhance binding affinity and explore structure-activity relationships |

| Methylsulfonamide | Linkage to different aromatic or heterocyclic cores | Identify novel scaffolds that can accommodate the sulfonamide |

| Nitrobenzene | Introduction of amide or other functional groups | Discover new interaction points with the target |

Targeted Synthesis of this compound Analogs for Specific Biological Pathways

The targeted synthesis of analogs is a cornerstone of drug discovery, where derivatives of a lead compound are created to probe interactions with a specific biological target. The nitro group in the this compound scaffold suggests potential applications as agents targeting hypoxic cells or as antimicrobials, as nitro-containing compounds are known to be activated under reductive conditions. nih.govmdpi.com

For example, research into nitrobenzenesulfonamides has explored their potential as selective cytotoxic agents for hypoxic tumor cells. nih.gov Following this logic, analogs of this compound could be synthesized with modifications designed to enhance their activity against specific enzymes or pathways involved in cancer or microbial pathogenesis. A study on the synthesis of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives demonstrated how targeted modifications could lead to potent antimicrobial activity against Mycobacterium tuberculosis. nih.gov

A hypothetical targeted synthesis program for this compound analogs could involve the following modifications:

| Target Pathway | Proposed Modification | Rationale |

| Hypoxic Tumor Cells | Introduction of basic side chains to the benzamide nitrogen | Enhance selective toxicity under hypoxic conditions nih.gov |

| Bacterial Enzymes (e.g., DprE1) | Variation of the N-substituent on the benzamide | Modulate lipophilicity to improve cell wall penetration in mycobacteria mdpi.com |

| Kinase Signaling | Replacement of the benzamide with a quinazoline (B50416) or similar scaffold | Target ATP-binding sites in kinases |

Combinatorial Chemistry and Library Synthesis Techniques for this compound Derivatives

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov This approach is highly applicable to the this compound scaffold, which has multiple points of diversification.

A combinatorial library could be constructed by starting with a common intermediate, such as 3-amino-5-nitrobenzoic acid. This core could then be reacted with a variety of sulfonyl chlorides to diversify the sulfonamide portion. Subsequently, the carboxylic acid could be converted to an amide using a diverse set of amines. This would result in a library of compounds with variations at both the sulfonamide and benzamide positions.

An example of a combinatorial approach was the generation of a library of over 45,000 bis-cyclic guanidines to screen for antibacterial activity. nih.gov A similar strategy could be employed for this compound derivatives to explore a wide range of biological activities.

Example of a Combinatorial Library Design:

Scaffold: 3-Amino-5-nitrobenzoic acid

Diversity Point 1 (Sulfonamide): Reaction with a library of 20 different sulfonyl chlorides (R¹-SO₂Cl).

Diversity Point 2 (Amide): Reaction of the resulting carboxylic acids with a library of 50 different amines (R²-NH₂).

Total Library Size: 20 x 50 = 1,000 unique compounds.

Rational Design of Prodrugs Based on this compound

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. nih.gov This strategy is often used to improve properties such as solubility, stability, or bioavailability. The this compound structure offers several handles for prodrug design.

One common prodrug strategy for compounds with an amide or sulfonamide N-H group is to attach a promoiety that is cleaved in vivo to release the active parent drug. For example, an N-acyloxyalkoxycarbonyl or a photolabile group could be attached to the sulfonamide nitrogen.

Another approach could be to modify the nitro group. The nitro group itself can be considered a prodrug feature, as it can be bioreduced to active metabolites. mdpi.com A study on sulfanylbenzamides used a nitroimidazole group as a protecting group for a thiol, creating a prodrug that was cleaved in vivo to release the active thiol-containing drug. nih.gov This demonstrates the versatility of nitro-containing moieties in prodrug design.

| Prodrug Strategy | Modification on this compound | Activation Mechanism |

| N-Acylation | Addition of an acyl group to the sulfonamide nitrogen | Enzymatic (e.g., esterase) cleavage |

| Bioreduction | Utilization of the existing nitro group | Reduction by nitroreductases in hypoxic cells or bacteria mdpi.com |

| Carrier-linked Prodrug | Attachment of a carrier molecule (e.g., amino acid) to the carboxylic acid (if the benzamide is hydrolyzed first) | Enzymatic cleavage |

Preclinical Pharmacokinetics and Metabolism of 3 Methylsulfonamido 5 Nitrobenzamide

In Vitro ADME Studies for 3-(Methylsulfonamido)-5-nitrobenzamide (e.g., Metabolic Stability, Plasma Protein Binding)

In vitro ADME studies are fundamental in early drug discovery to predict the in vivo pharmacokinetic properties of a compound. For this compound, these studies would typically involve assessing its metabolic stability and the extent of its binding to plasma proteins.

Metabolic Stability:

Metabolic stability is a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes. It is a critical parameter as it influences the drug's half-life and oral bioavailability. This is typically assessed by incubating the compound with liver microsomes or hepatocytes from various species, including humans. The rate of disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Hypothetical Data Table for Metabolic Stability of this compound

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 30 | 23.1 |

| Mouse | 25 | 27.7 |

| Dog | 60 | 11.6 |

This table presents hypothetical data for illustrative purposes.

Plasma Protein Binding:

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and clearance. Only the unbound fraction of the drug is generally considered pharmacologically active and available to be metabolized or excreted. Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the fraction of the drug bound to plasma proteins.

Hypothetical Data Table for Plasma Protein Binding of this compound

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |

|---|---|---|

| Human | 98.5 | 0.015 |

| Rat | 97.2 | 0.028 |

| Mouse | 96.8 | 0.032 |

| Dog | 99.1 | 0.009 |

This table presents hypothetical data for illustrative purposes.

In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., Absorption, Distribution, Clearance)

Following in vitro characterization, the pharmacokinetic profile of this compound would be evaluated in preclinical species such as rats and mice. These studies provide essential information on the compound's absorption, distribution, and clearance in a living organism.

After administration of the compound, blood samples are collected at various time points and the concentration of the drug is measured. Key pharmacokinetic parameters are then calculated.

Hypothetical Data Table for In Vivo Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Unit | Value |

|---|---|---|

| Cmax (Maximum Concentration) | ng/mL | 1500 |

| Tmax (Time to Cmax) | h | 0.25 |

| AUC (Area Under the Curve) | ng·h/mL | 3000 |

| CL (Clearance) | mL/h/kg | 50 |

| Vd (Volume of Distribution) | L/kg | 2.5 |

| t½ (Half-life) | h | 3.5 |

This table presents hypothetical data for illustrative purposes.

Identification and Structural Elucidation of Major Metabolites of this compound

Identifying the major metabolites of a drug candidate is a critical step in understanding its disposition and potential for drug-drug interactions or the formation of active or toxic metabolites. This is typically achieved by analyzing samples from in vitro metabolic stability assays and in vivo pharmacokinetic studies using high-resolution mass spectrometry (HRMS).

For a compound like this compound, potential metabolic pathways could include reduction of the nitro group, hydroxylation of the benzene (B151609) ring, or N-dealkylation.

Hypothetical Data Table for Major Metabolites of this compound

| Metabolite ID | Proposed Structure | Method of Identification |

|---|---|---|

| M1 | 3-(Methylsulfonamido)-5-aminobenzamide | LC-HRMS |

| M2 | 3-(Methylsulfonamido)-5-nitro-hydroxybenzamide | LC-HRMS |

| M3 | 3-(Sulfonamido)-5-nitrobenzamide | LC-HRMS |

This table presents hypothetical data for illustrative purposes.

Characterization of Enzyme Systems Involved in the Metabolism of this compound

To identify the specific enzyme systems responsible for the metabolism of this compound, reaction phenotyping studies are conducted. This often involves using a panel of recombinant human cytochrome P450 (CYP) enzymes or specific chemical inhibitors of these enzymes. Understanding which CYP isoforms are involved is crucial for predicting potential drug-drug interactions.

Hypothetical Data Table for CYP450 Reaction Phenotyping for this compound

| CYP Isoform | Rate of Metabolism (pmol/min/pmol CYP) |

|---|---|

| CYP1A2 | < 1.0 |

| CYP2C9 | 2.5 |

| CYP2C19 | 1.8 |

| CYP2D6 | < 1.0 |

| CYP3A4 | 15.7 |

This table presents hypothetical data for illustrative purposes.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Models

Establishing a relationship between the pharmacokinetic profile of a drug and its pharmacological effect (PK/PD correlation) is a cornerstone of drug development. This allows for the optimization of dosing regimens to maximize efficacy. For a compound like this compound, this would involve measuring its concentration in plasma and at the site of action (if possible) in animal models of a specific disease and correlating these concentrations with a relevant biomarker of pharmacological activity.

For instance, if this compound is an enzyme inhibitor, the PK/PD analysis might correlate the drug concentration over time with the extent of enzyme inhibition in vivo. A strong correlation between drug exposure and the pharmacodynamic endpoint is a key factor in advancing a compound to clinical trials.

Therapeutic Potential and Future Research Directions for 3 Methylsulfonamido 5 Nitrobenzamide

Mechanistic Basis for Potential Therapeutic Applications of 3-(Methylsulfonamido)-5-nitrobenzamide

The therapeutic action of this compound would likely arise from the combined or synergistic effects of its core chemical groups.

The nitroaromatic group is a well-known pharmacophore whose biological activity is often linked to its bioreduction in physiological environments. scielo.br This process can lead to the formation of reactive intermediates, such as nitroso and superoxide (B77818) species, which can induce cellular damage and are the basis for the antimicrobial and anticancer properties of many nitro-containing drugs. nih.govmdpi.com The reduction of the nitro group is a key factor in the pharmacological activity of these compounds. mdpi.com Specifically, within microorganisms, the reduction of nitro compounds can lead to the production of toxic intermediates that bind to DNA, causing nuclear damage and cell death. nih.gov

The sulfonamide moiety is famously associated with antimicrobial activity through the inhibition of dihydropteroate (B1496061) synthase, a crucial enzyme in the bacterial folic acid synthesis pathway. mhmedical.comyoutube.com By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to DNA and RNA, thereby halting bacterial growth. mhmedical.comyoutube.comnih.gov This mechanism is selective for bacteria, as mammalian cells utilize preformed folic acid from their diet. mhmedical.comyoutube.com

The benzamide (B126) core is a versatile scaffold found in a wide array of therapeutic agents with diverse mechanisms of action. mdpi.comnih.gov Benzamide derivatives have been developed as inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is critical for DNA damage repair in cancer cells. researchgate.netnih.gov Other benzamide compounds act as glucokinase activators, histamine (B1213489) H3 receptor antagonists, and tubulin polymerization inhibitors, highlighting the broad therapeutic landscape of this chemical class. researchgate.netresearchgate.netnih.gov

Identification of Novel Therapeutic Indications and Research Niches for this compound

Given its structural features, this compound could be investigated for several therapeutic applications:

Antimicrobial Agents: The presence of both a nitroaromatic system and a sulfonamide group suggests a strong potential for antimicrobial activity, possibly with a dual mechanism of action that could be effective against resistant strains. nih.govnih.gov Research into related nitrobenzamide derivatives has shown activity against various microorganisms. ijpbs.com

Anticancer Therapeutics: The nitro group, a component of some anticancer drugs, combined with the benzamide scaffold, known to be a core structure for PARP-1 inhibitors, suggests a potential role in oncology. researchgate.netnih.govnih.gov A series of novel 4-substituted-3-nitrobenzamide derivatives demonstrated potent anti-tumor activity against various cancer cell lines. nih.gov

Antiparasitic Drugs: Nitroaromatic compounds are the foundation of several drugs used to treat parasitic infections like Chagas disease and leishmaniasis. scielo.brnih.gov The mechanism often involves the reductive activation of the nitro group by parasitic-specific enzymes. scielo.br

Interactive Table: Anticancer Activity of Selected Nitrobenzamide Derivatives

| Compound | Target Cell Line | GI50 (µmol/L) |

| Compound 4a | HCT-116 | 1.904 |

| Compound 4a | MDA-MB435 | 2.111 |

| Compound 4a | HL-60 | Not Specified |

| Compound 4g | MDA-MB435 | 1.008 - 3.586 |

| Compound 4g | HL-60 | 1.993 - 3.778 |

Data sourced from a study on novel 4-substituted-3-nitrobenzamide derivatives. nih.gov

Challenges and Opportunities in the Academic Development of this compound as a Research Tool

The development of this compound as a research tool presents both hurdles and prospects.

Challenges:

Synthesis and Purification: The synthesis of novel benzamide derivatives can be complex, often requiring multi-step processes and careful purification to achieve the desired compound. nih.gov

Lack of Precedent: Without existing research on this specific molecule, initial studies would be exploratory, requiring extensive screening to identify biological targets and activities.

Opportunities:

Novelty: The unique combination of functional groups offers the potential for novel biological activities and intellectual property.

Chemical Tractability: The benzamide, sulfonamide, and nitro functionalities are well-understood in medicinal chemistry, providing a solid basis for rational design and the synthesis of analogs to explore structure-activity relationships. mdpi.comnih.gov

Integration of this compound into Polypharmacology and Multi-Target Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is a growing area of drug discovery. The structure of this compound is well-suited for such an approach. It could potentially act as a dual-action antimicrobial by targeting both folic acid synthesis (via the sulfonamide) and causing DNA damage (via the nitro group). In oncology, it could conceivably inhibit PARP-1 (a known target of some benzamides) while also inducing oxidative stress through its nitro moiety. scielo.brresearchgate.net Benzamide derivatives are actively being investigated as multi-target compounds, particularly in complex diseases like Alzheimer's. mdpi.com

Emerging Research Areas and Unexplored Facets of this compound and its Analogs

Future research could delve into several cutting-edge areas:

Target Identification: Modern chemoproteomics and thermal proteome profiling could be employed to identify the specific cellular targets of this compound.

Microbiome Interactions: The compound's effect on the human gut microbiome could be a crucial area of study, especially given its potential antimicrobial properties.

Drug Delivery Systems: The use of nanotechnology to create targeted delivery systems could enhance the efficacy and reduce potential off-target effects of this and related compounds. mdpi.com

Strategies for Collaborative Research and Translational Impact of this compound Studies

To maximize the translational potential of research on this compound, a collaborative approach is essential. This would involve:

Interdisciplinary Teams: Bringing together medicinal chemists for synthesis and optimization, biologists for mechanistic studies, and pharmacologists for in vivo evaluation.

Open Science Initiatives: Sharing data and findings with the broader scientific community to accelerate discovery and avoid redundant efforts.

Academia-Industry Partnerships: Collaborating with pharmaceutical companies to leverage their expertise in drug development and clinical trials to move promising lead compounds from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.